[Thr4,Gly7]OT - 60786-59-6

[Thr4,Gly7]OT

Catalog Number: EVT-332851
CAS Number: 60786-59-6
Molecular Formula: C39H61N11O12S2
Molecular Weight: 940.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[Thr4,Gly7]OT is a synthetic analog of the naturally occurring neuropeptide hormone oxytocin (OT). [, ] It functions as a selective agonist for the oxytocin receptor (OTR), exhibiting a higher affinity for OTR compared to vasopressin receptors (V1a, V1b, V2). [, , , ] This selectivity makes it a valuable tool in scientific research for investigating the specific roles and mechanisms of action of OTR in various physiological processes without significant activation of vasopressin receptors.

Oxytocin (OT)

  • Compound Description: Oxytocin (OT) is a naturally occurring nonapeptide hormone primarily known for its roles in regulating social behaviors, parturition, and lactation in mammals. It exerts its effects by binding to the oxytocin receptor (OTR). []
  • Relevance: [Thr4,Gly7]OT is a potent and selective agonist of the oxytocin receptor (OTR). [] Structurally, it is a modified analog of oxytocin, with substitutions at the 4th and 7th amino acid positions. These modifications enhance its selectivity for the OTR compared to the closely related vasopressin receptors. [] Several studies use oxytocin as a comparative agent to evaluate the potency and selectivity of [Thr4,Gly7]OT in various tissues and systems. [, , , , , , , , ]

Arginine Vasopressin (AVP)

  • Compound Description: Arginine vasopressin (AVP), also known as antidiuretic hormone, is another important neurohypophysial hormone with critical roles in regulating fluid balance, blood pressure, and social behaviors. AVP exerts its actions through three main receptor subtypes: V1a, V1b, and V2. []
  • Relevance: While [Thr4,Gly7]OT is highly selective for the oxytocin receptor, arginine vasopressin (AVP) displays a broader binding profile, interacting with both oxytocin and vasopressin receptor subtypes, particularly V1a receptors. [, , , ] Research often compares [Thr4,Gly7]OT and AVP to dissect the specific contributions of oxytocin and vasopressin signaling pathways in various physiological processes. [, , , ] This comparative approach helps to elucidate the distinct roles of these closely related neuropeptidergic systems. [, , ]

[Arg8]Vasotocin (AVT)

  • Compound Description: [Arg8]Vasotocin (AVT) is a neurohypophyseal hormone found in non-mammalian vertebrates, often considered the evolutionary precursor to both oxytocin and vasopressin. []

[Asu1,6]OT

  • Compound Description: [Asu1,6]OT is a synthetic analog of oxytocin with substitutions at positions 1 and 6. []
  • Relevance: This compound exhibits agonistic activity at the oxytocin receptor (OTR). [] Research includes it alongside [Thr4,Gly7]OT to profile the pharmacological characteristics of OTRs in various tissues, particularly within the male reproductive system. [] The inclusion of various oxytocin analogs, like [Asu1,6]OT and [Thr4,Gly7]OT, helps researchers understand the structure-activity relationships of compounds targeting the OTR and facilitates the development of more selective and potent ligands for therapeutic applications. []

d(CH2)5Tyr(Et)OVT and dEt2OVT

  • Compound Description: d(CH2)5Tyr(Et)OVT and dEt2OVT are structurally related peptides derived from ornithine vasotocin (OVT). []
  • Relevance: These compounds act as antagonists at the oxytocin receptor (OTR). [] They are often used in conjunction with [Thr4,Gly7]OT in binding and functional studies to confirm the specificity of observed effects to the OTR and to distinguish them from interactions with vasopressin receptors. [] Utilizing both agonists like [Thr4,Gly7]OT and antagonists like d(CH2)5Tyr(Et)OVT and dEt2OVT provides a robust pharmacological approach to characterize receptor subtypes and their contributions to specific physiological responses. []

[1-deamino,4-valine]8-D-AVP (dVDAVP)

  • Compound Description: This synthetic analog of vasopressin exhibits selective agonistic activity at the V2 vasopressin receptor. [, ]
  • Relevance: In contrast to [Thr4,Gly7]OT's selectivity for the OTR, dVDAVP primarily targets the V2 receptor subtype. [, ] This difference in receptor selectivity makes dVDAVP a valuable tool for differentiating V2 receptor-mediated effects from those elicited by OTR activation. Researchers frequently utilize dVDAVP in conjunction with [Thr4,Gly7]OT to investigate the individual contributions of OTR and V2 receptors in various tissues and physiological responses. [, ]

[d(CH2)5Tyr-(Me)2]AVP

  • Compound Description: [d(CH2)5Tyr-(Me)2]AVP is a synthetic peptide analog of vasopressin. []
  • Relevance: It demonstrates antagonistic properties at both V1a and V2 vasopressin receptor subtypes. [, ] This compound is helpful in research alongside [Thr4,Gly7]OT to confirm the involvement of specific vasopressin receptor subtypes in observed effects and differentiate them from those mediated by the OTR. [, ]

Tyr-NH2(9)-LA-V1a

  • Compound Description: Tyr-NH2(9)-LA-V1a is a linear peptide antagonist selective for the V1a vasopressin receptor subtype. [, ]
  • Relevance: Researchers often use this compound to block V1a receptors selectively while investigating the effects of [Thr4,Gly7]OT. [, ] By doing so, they can distinguish between responses mediated by OTR and V1a receptors, providing insights into the specific contributions of each receptor subtype. This approach is particularly useful in tissues where both OTR and V1a receptors are expressed and may have overlapping or distinct functional roles. [, ]

[1-(beta-mercapto-beta,beta-cyclopentamethylene propionic acid),2-(O-methyl)tyrosine,4-threonine, 8-ornithine,9-tyrosylamide]vasotocin [d(CH2)5(1),O-Me-Tyr2,Thr4,Tyr-NH2(9)]OVT

  • Compound Description: This compound is a selective antagonist for the oxytocin receptor (OTR). []
  • Relevance: It is often employed in studies alongside [Thr4,Gly7]OT to confirm that the observed effects are indeed mediated through the OTR and not due to any potential cross-reactivity with vasopressin receptors. [] Using both agonists and antagonists that target the same receptor provides strong evidence for the involvement of that specific receptor subtype in the observed physiological or cellular response. []

[Phe2,Orn8]vasotocin ([Phe2,Orn8]VT)

  • Compound Description: [Phe2,Orn8]VT is a synthetic analog of vasotocin. []
  • Relevance: It acts as a potent agonist at both V1 and V2 vasopressin receptors, demonstrating higher affinity for these receptors compared to oxytocin receptors. [, ] This characteristic makes [Phe2,Orn8]VT useful for studying the role of vasopressin receptors in systems where oxytocin receptors are also present. Researchers often utilize [Phe2,Orn8]VT in parallel with [Thr4,Gly7]OT to differentiate between the effects mediated by oxytocin and vasopressin receptors, thereby dissecting the contributions of each system. [, ]

[d(CH2)5Sar7]AVP

  • Compound Description: [d(CH2)5Sar7]AVP is a synthetic analog of vasopressin. []
  • Relevance: This compound displays antagonistic activity at both V1 and V2 vasopressin receptor subtypes. [] Similar to other vasopressin receptor antagonists, [d(CH2)5Sar7]AVP helps to differentiate between the effects mediated by vasopressin and oxytocin receptors. Researchers often use it in combination with [Thr4,Gly7]OT to pinpoint the specific receptor subtypes responsible for observed physiological responses. []
  • Compound Description: These synthetic vasopressin analogs act as antagonists at vasopressin receptors. [, ]
  • Relevance: While the specific V1 receptor subtype affinities might vary, these compounds help delineate vasopressin-mediated effects from those driven by [Thr4,Gly7]OT. [, ] This is especially important when studying systems where both oxytocin and vasopressin receptors are expressed, ensuring clarity in understanding the individual contributions of each receptor system. [, ]

1-desamino-8-D-arginine vasopressin (DDAVP)

  • Compound Description: Also known as desmopressin, DDAVP is a synthetic analog of vasopressin. [, ]
  • Relevance: This compound primarily acts as a selective agonist for the V2 vasopressin receptor subtype. [, ] Due to its V2 selectivity, DDAVP serves as a valuable tool for differentiating the roles of V2 receptors from those of oxytocin receptors, including those activated by [Thr4,Gly7]OT. [, ]

[1-deaminopenicillamine, 2-(O-methyl)tyrosine]Arg8-vasopressin

  • Compound Description: This compound is a synthetic analog of vasopressin. []
  • Relevance: It functions as a V1 vasopressin receptor antagonist. [] By blocking V1 receptors, researchers can better isolate and study the effects of [Thr4,Gly7]OT, especially in tissues where both oxytocin and V1 vasopressin receptors are present. This approach aids in dissecting the specific contributions of OTR and V1 receptor activation to observed physiological responses. []
  • Compound Description: [d(CH2)5Tyr(Me)AVP] is a synthetic peptide and a well-characterized V1 vasopressin receptor antagonist. [, ]
  • Relevance: It is commonly used to block V1 receptor-mediated signaling, allowing researchers to focus on the specific effects of [Thr4,Gly7]OT, especially in systems where both oxytocin and vasopressin receptors are present. [, ]

F180

  • Compound Description: F180 is a synthetic compound characterized as a selective agonist for the V1a vasopressin receptor subtype. []
  • Relevance: When used alongside [Thr4,Gly7]OT, F180 helps to distinguish between signaling pathways activated by the oxytocin receptor (OTR) and the V1a receptor. [] This is particularly useful in investigating systems where both receptor types are present and may have overlapping or distinct functional roles. []

SR49059

  • Compound Description: SR49059 is a non-peptide antagonist that specifically targets the V1a vasopressin receptor subtype. []
  • Relevance: This compound is often employed in research to block V1a receptor signaling selectively. When used in conjunction with [Thr4,Gly7]OT, SR49059 allows researchers to differentiate between responses mediated by the oxytocin receptor (OTR) and those mediated by the V1a receptor. [] This is essential for unraveling the complex interplay between oxytocin and vasopressin signaling pathways in various physiological processes. []

desGly-NH2,d(CH2)5[d-Tyr2,Thr4]-ornithine vasotocin (OTA)

  • Compound Description: OTA is a synthetic peptide analog that acts as a potent and selective antagonist for the oxytocin receptor. [, ]
  • Relevance: Researchers often employ OTA in conjunction with [Thr4,Gly7]OT to confirm the specific involvement of the oxytocin receptor in observed physiological responses. [, ] By blocking the effects of [Thr4,Gly7]OT with OTA, researchers can confirm that the observed effects are indeed mediated through the OTR. [, ]

Phaa-d-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2 (AVPA)

  • Compound Description: This compound is a synthetic peptide analog of vasopressin. []
  • Relevance: AVPA acts as an antagonist at vasopressin receptors, and it is used to differentiate the effects of vasopressin from those of oxytocin. [] When studying systems where both oxytocin and vasopressin receptors are present, AVPA helps clarify the individual contributions of each receptor system to the observed physiological responses. []

L367,773

  • Compound Description: L367,773 is a non-peptide antagonist that selectively targets the oxytocin receptor. []
  • Relevance: Similar to other oxytocin receptor antagonists, L367,773 is employed to block the actions of oxytocin, including those induced by [Thr4,Gly7]OT. This selectivity helps to dissect the specific roles of oxytocin signaling pathways in various physiological processes and distinguish them from those mediated by other related receptors like the vasopressin receptors. []
Overview

The compound (Threonine(4), Glycine(7))OT is a peptide derivative that incorporates threonine and glycine residues. It is significant in the field of biochemistry and pharmacology due to its potential applications in therapeutic contexts. This compound can be classified as a peptide, which is a short chain of amino acids linked by peptide bonds.

Source and Classification

Source: The compound is synthesized through solid-phase peptide synthesis techniques, commonly utilizing Fmoc (Fluorenylmethyloxycarbonyl) chemistry.

Classification: It falls under the category of synthetic peptides, specifically those that include non-standard amino acids or modified residues, which can enhance their biological activity or stability.

Synthesis Analysis

Methods

The synthesis of (Threonine(4), Glycine(7))OT involves several key steps:

  1. Solid-Phase Peptide Synthesis: The process typically begins with the attachment of the first amino acid, threonine, to a solid support resin.
  2. Fmoc Protection: Each amino acid is protected using Fmoc chemistry, which allows for selective deprotection and coupling.
  3. Coupling Reactions: The subsequent amino acids are coupled sequentially. In this case, glycine is added after threonine.
  4. Cleavage and Deprotection: After the desired sequence is achieved, the peptide is cleaved from the resin, and protecting groups are removed using a cleavage solution typically containing trifluoroacetic acid.

Technical Details

  • Reagents Used: Common reagents include Fmoc-protected amino acids, coupling agents such as HOBT (1-Hydroxybenzotriazole) or DIC (Diisopropylcarbodiimide), and cleavage agents like trifluoroacetic acid.
  • Yield Optimization: The synthesis process aims for high yield and purity, often monitored by analytical techniques such as HPLC (High-Performance Liquid Chromatography) .
Molecular Structure Analysis

Structure

The molecular structure of (Threonine(4), Glycine(7))OT can be represented as follows:

  • Threonine (Thr): Contains a hydroxyl group that can participate in hydrogen bonding.
  • Glycine (Gly): The simplest amino acid with a hydrogen atom as its side chain.

Data

  • Molecular Formula: C₆H₁₃N₃O₅
  • Molecular Weight: Approximately 189.18 g/mol
  • Structural Representation:
    H2NThrGlyC O OH\text{H}_2N-\text{Thr}-\text{Gly}-\text{C O }-\text{OH}
Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of (Threonine(4), Glycine(7))OT include:

  1. Peptide Bond Formation: This occurs during the coupling reactions where the carboxyl group of one amino acid reacts with the amino group of another.
  2. Deprotection Reactions: Following synthesis, protecting groups are removed to yield the final active peptide.

Technical Details

  • The reaction conditions must be optimized to prevent side reactions such as racemization or incomplete coupling.
  • Monitoring via mass spectrometry or HPLC ensures that each step proceeds correctly .
Mechanism of Action

Process

The mechanism of action for peptides like (Threonine(4), Glycine(7))OT often involves interaction with specific receptors or enzymes in biological systems.

  1. Binding Affinity: Peptides can exhibit high specificity for target proteins due to their unique sequences.
  2. Signal Transduction: Upon binding to receptors, they may activate signaling pathways that lead to physiological responses.

Data

Research indicates that modifications in peptide structure can significantly enhance their biological efficacy and stability .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in polar solvents such as water and methanol.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH levels or temperatures.
  • pKa Values: Relevant for understanding solubility and reactivity; threonine has pKa values around 2.1 (carboxyl group) and 9.1 (amino group).
Applications

Scientific Uses

  1. Pharmaceutical Development: Peptides like (Threonine(4), Glycine(7))OT are explored for their potential therapeutic effects in various diseases, including metabolic disorders and cancer.
  2. Biochemical Research: Used as tools for studying protein interactions and enzymatic processes due to their specificity and ability to mimic natural substrates.

Properties

CAS Number

60786-59-6

Product Name

(Thr(4),gly(7))OT

IUPAC Name

(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide

Molecular Formula

C39H61N11O12S2

Molecular Weight

940.1 g/mol

InChI

InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1

InChI Key

SJRRTEZQOSELMP-IKNHWLCZSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N

Synonyms

(Thr(4),Gly(7))OT
4-Thr-7-Gly-oxytocin
oxytocin, Thr(4)-Gly(7)-
oxytocin, threonyl(4)-glycine(7)-
TGOT compound
Thr(4)-Gly(7)-oxytocin
Thr(4)-Gly(7)-oxytocin monoacetate

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.